molecular formula C8H5F3N2O2S2 B2923192 5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione CAS No. 1023589-00-5

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione

Cat. No.: B2923192
CAS No.: 1023589-00-5
M. Wt: 282.26
InChI Key: AOPTUROEXGSJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a heterocyclic compound that features a thiadiazine ring substituted with a thienyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione typically involves the reaction of 2-thienylamine with trifluoromethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazines with various functional groups.

Scientific Research Applications

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is unique due to its combination of a trifluoromethyl group and a thiadiazine ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.

Properties

IUPAC Name

5-thiophen-2-yl-3-(trifluoromethyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S2/c9-8(10,11)7-4-5(6-2-1-3-16-6)12-17(14,15)13-7/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPTUROEXGSJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NS(=O)(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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